[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester
Description
The compound “[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester” is a structurally complex molecule featuring a thiophene core substituted with a 2-chlorobenzoyl group, an ethyl group, and an acetamide moiety linked to a carbamic acid benzyl ester. The benzyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
benzyl N-[2-[[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-2-16-12-18(21(28)17-10-6-7-11-19(17)24)22(31-16)26-20(27)13-25-23(29)30-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,25,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPRZPJMXDVIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diketones with Cyanothioacetamide
The thiophene ring is constructed via a cyclocondensation reaction between 1-(2-chlorophenyl)-2-ethyl-1,3-diketone and cyanothioacetamide under basic conditions. This method, adapted from the synthesis of dihydrothiophenes, employs potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) in ethanol to facilitate Michael addition and subsequent cyclization. The reaction proceeds via:
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Michael Adduct Formation : The enolate of cyanothioacetamide attacks the diketone’s carbonyl group, forming a thioenolate intermediate.
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Cyclization : Intramolecular nucleophilic substitution or addition-elimination mechanisms yield the dihydrothiophene core, which is aromatized to the thiophene under oxidative conditions.
Optimization :
Regioselective Acylation at Position 3
Friedel-Crafts acylation introduces the 2-chlorobenzoyl group at position 3 of the thiophene ring. Aluminum chloride (AlCl₃) in dichloromethane (DCM) catalyzes the electrophilic substitution, leveraging the electron-rich thienyl ring’s reactivity. The ethyl group at position 5 directs electrophiles to the less hindered position 3.
Characterization :
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¹H NMR : Aromatic protons of the 2-chlorobenzoyl group appear as doublets at δ 7.45–8.02 ppm.
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13C NMR : The carbonyl carbon resonates at δ 193.0 ppm, confirming acylation.
Amidation with Glyoxylic Acid Derivatives
Reaction with Chloroacetyl Chloride
The thienyl amine reacts with chloroacetyl chloride in tetrahydrofuran (THF) under inert conditions, forming the intermediate 2-chloro-N-(3-(2-chlorobenzoyl)-5-ethyl-2-thienyl)acetamide. Triethylamine (Et₃N) scavenges HCl, driving the reaction to completion.
Conditions :
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Molar Ratio : 1:1.2 (amine:chloroacetyl chloride).
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Temperature : 0°C to room temperature to prevent over-acylation.
Aminolysis to Introduce the Primary Amine
The chloro intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in dimethylformamide (DMF) at 60°C, yielding 2-amino-N-(3-(2-chlorobenzoyl)-5-ethyl-2-thienyl)acetamide.
Mechanistic Insight :
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The reaction proceeds via an SN2 mechanism, where ammonia displaces chloride, forming the primary amine.
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Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Carbamate Protection Using Benzyl Chloroformate
Carbamate Formation
The primary amine is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with sodium bicarbonate (NaHCO₃) as the base. This step ensures chemoselectivity, avoiding over-reaction at the thienyl amide group.
Reaction Protocol :
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Dissolve 2-amino-N-(3-(2-chlorobenzoyl)-5-ethyl-2-thienyl)acetamide in DCM.
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Add Cbz-Cl dropwise at 0°C, followed by NaHCO₃.
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Stir for 4 hours at room temperature.
Workup :
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Extract with DCM, wash with brine, and dry over MgSO₄.
Characterization :
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LCMS : m/z 507.1 [M + H]⁺ confirms molecular weight.
Alternative Catalytic Routes and Green Chemistry
Iron Oxide Nanoparticle (FeONP)-Catalyzed Aldol Condensation
Source demonstrates FeONPs as eco-friendly catalysts for thienyl chalcone synthesis. Adapting this method, the 2-chlorobenzoyl group could be introduced via aldol condensation between thiophene-2-carbaldehyde and 2-chloroacetophenone, though regioselectivity remains a challenge.
Advantages :
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Mild Conditions : Room temperature, aqueous ethanol.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]methylamino]-2-oxoethyl]carbamic Acid Phenylmethyl Ester (CAS 190968-89-9)
- Key Differences: Replaces the amino group (-NH-) with methylamino (-NHCH₃), altering steric and electronic properties.
- Molecular Formula : C₁₄H₁₂ClN₃O₄S (vs. C₁₄H₁₃ClN₂O₄S for the target compound).
- Implications: The methyl group could enhance metabolic stability but decrease solubility compared to the amino variant.
2-Bromo-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide (CAS 50508-96-8)
- Key Differences: Substitutes the carbamic acid benzyl ester with a bromo-acetamide group. The bromine atom introduces increased molecular weight (MW = 394.7 vs.
- Molecular Formula: C₁₅H₁₃BrClNO₂S.
- Implications : Bromine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, but the absence of the benzyl ester reduces lipophilicity.
Functional Group Variations in Ester Derivatives
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester (CAS 127623-77-2)
Benzeneacetic Acid Esters (CAS 101241-80-9, 101243-72-5)
- Key Differences : Replace the thiophene core with a benzene ring and nitro/trifluoromethyl substituents. These changes enhance electron-withdrawing effects, which could influence reactivity and stability.
- Implications : Nitro groups may confer redox activity, whereas trifluoromethyl groups improve membrane permeability.
Pharmacologically Relevant Analogues
Clotiazepam Derivatives
- Relation: The target compound shares structural motifs with clotiazepam precursors, such as the 2-chlorobenzoyl-thienyl scaffold.
- Divergence : The carbamic acid benzyl ester replaces traditional benzodiazepine rings, possibly shifting mechanism of action.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Prediction : The benzyl ester group in the target compound may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
- Metabolic Considerations: Methylamino and bromo substitutions in analogs suggest trade-offs between metabolic stability and solubility.
- Synthetic Utility : The tert-butyl ester in highlights strategies to balance lipophilicity and steric protection during synthesis.
Q & A
Q. What are the recommended synthetic routes for [2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling the thienylamine intermediate with 2-chlorobenzoyl chloride under Schotten-Baumann conditions, followed by carbamate formation using benzyl chloroformate. Key steps include:
- Amidation : React 3-(2-chlorobenzoyl)-5-ethyl-2-thienylamine with chloroacetyl chloride in anhydrous DCM at 0–5°C, using triethylamine as a base .
- Carbamate Formation : Treat the resulting chloroacetamide with benzyl carbamate in the presence of a coupling agent (e.g., DCC/DMAP) in THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of benzyl chloroformate to intermediate) and use inert atmosphere to minimize hydrolysis.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry. For example, analogs like N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide crystallize in monoclinic systems (space group P2₁/c), validated using SHELX software .
- Spectroscopy :
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for benzoyl and carbamate groups) .
- NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for benzoyl and benzyl groups) and ethyl/thienyl protons (δ 1.2–2.8 ppm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (limited solubility; use <1% DMSO for in vitro studies). Data for benzyl carbamate derivatives suggest log P ~2.5–3.0 .
- Stability : Store at –20°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours at room temperature .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 2-chlorobenzoyl group shows high electrophilicity (LUMO ≈ –1.8 eV) .
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20. Validate with binding energy scores (ΔG ≤ –8.0 kcal/mol) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Dynamic NMR : For split signals, analyze variable-temperature NMR to detect conformational exchange (e.g., rotamers in the carbamate group) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to assign overlapping peaks .
- 2D Techniques : Use HSQC and HMBC to correlate ambiguous protons with carbons, especially in crowded aromatic regions .
Q. How can the compound’s pharmacological activity be evaluated in cellular models, and what controls are essential?
- Methodological Answer :
- Anti-inflammatory Assays : Test inhibition of TNF-α in LPS-stimulated macrophages (IC₅₀ determination via ELISA). Include controls:
- Positive : Dexamethasone (1 µM).
- Negative : Vehicle (0.1% DMSO).
- Cytotoxicity : Parallel MTT assays (48-hour exposure) to rule out nonspecific effects. Use EC₅₀ ratios (TNF-α IC₅₀/MTT EC₅₀) >10 for selectivity .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
